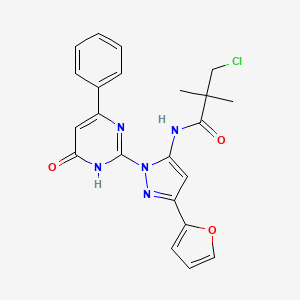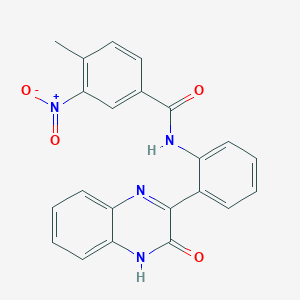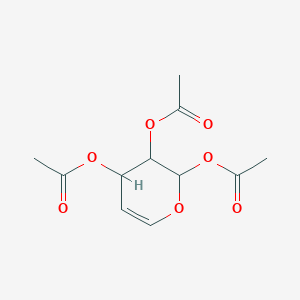
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one is an organic compound that belongs to the class of quinoxaline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 3-methylbenzaldehyde with 2-amino-phenylquinoxalin-2(1H)-one under basic or acidic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, known for its diverse biological activities.
Benzylideneamino derivatives: Compounds with similar structural motifs, often studied for their biological properties.
Other quinoxaline derivatives: Compounds with different substituents on the quinoxaline ring, which may exhibit varying biological activities.
Uniqueness
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one is unique due to the specific combination of the quinoxaline core with the 3-methylbenzylideneamino group. This structural feature may impart distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
Propriétés
Formule moléculaire |
C22H17N3O |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-[2-[(3-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)14-23-18-10-3-2-9-17(18)21-22(26)25-20-12-5-4-11-19(20)24-21/h2-14H,1H3,(H,25,26) |
Clé InChI |
QZBQADFPUZPYPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B14109421.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109451.png)

![[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B14109468.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14109469.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14109476.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14109495.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B14109501.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109502.png)

![4-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14109524.png)
